![molecular formula C22H25N5O B11496085 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11496085.png)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzimidazole moiety, and the addition of the nitrile group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to activated alkenes, leading to the formation of substituted piperazines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrido[1,2-a]benzimidazole derivatives exhibit promising antineoplastic properties . For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated moderate in vitro activity against leukemia cells, suggesting that modifications to the benzimidazole core can enhance anticancer efficacy .
Antimicrobial Properties
The compound's structural features may confer antimicrobial activity . Benzimidazole derivatives have been shown to possess significant effects against bacterial strains and biofilms. Studies have indicated that the incorporation of piperazine moieties can improve the antimicrobial profile of these compounds, making them suitable candidates for further investigation in treating infections .
PDE5 Inhibition
Another noteworthy application is in the field of phosphodiesterase type 5 (PDE5) inhibition . A related compound has been reported to penetrate the blood-brain barrier and demonstrate selective inhibition of PDE5, which is crucial for managing conditions like erectile dysfunction and pulmonary hypertension. The potential therapeutic benefits of such inhibitors are currently being explored in clinical trials .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that incorporate functional groups conducive to biological activity. The presence of the piperazine ring and hydroxyl group enhances solubility and biological interaction capabilities. The chemical structure can be represented as follows:
Case Study 1: Anticancer Efficacy
In a study investigating various pyrido[1,2-a]benzimidazole derivatives, one specific derivative showed significant cytotoxicity against multiple leukemia cell lines with an IC50 value indicating effective potency. This suggests that further modifications could yield even more potent anticancer agents .
Case Study 2: Antimicrobial Activity
A series of benzimidazole derivatives were tested against nine bacterial strains, revealing notable antimicrobial activity. The modifications involving piperazine provided enhanced solubility and bioactivity, paving the way for new formulations in antimicrobial therapies .
Comparative Analysis of Related Compounds
Compound Name | Structure | Primary Application | Notable Activity |
---|---|---|---|
Compound A | Structure A | Anticancer | Moderate cytotoxicity against leukemia |
Compound B | Structure B | Antimicrobial | Effective against multiple bacterial strains |
Compound C | Structure C | PDE5 Inhibition | Selective inhibition with brain penetration |
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a benzimidazole moiety, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]benzimidazole derivatives, characterized by a piperazine moiety and a carbonitrile functional group. Its structure can be represented as follows:
Key Structural Features
- Piperazine Ring : Enhances solubility and bioavailability.
- Pyrido[1,2-a]benzimidazole Core : Imparts potential for biological activity through interactions with various biological targets.
- Carbonitrile Group : May contribute to the compound's reactivity and binding affinity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various physiological processes.
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have demonstrated the ability to inhibit PDE enzymes, which are crucial in regulating intracellular signaling pathways. For instance, a related compound was noted for its selective inhibition of PDE5, leading to vasodilatory effects and potential applications in treating erectile dysfunction and pulmonary hypertension .
- Anticancer Properties : The structural similarity to known anticancer agents suggests that this compound may interact with cancer cell signaling pathways. In vitro studies have shown that pyrido[1,2-a]benzimidazole derivatives can induce apoptosis in cancer cells by modulating key survival pathways .
- Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests potential neuroprotective applications. Compounds with similar structures have been evaluated for their effects on neurodegenerative diseases through modulation of neurotransmitter systems .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have been utilized to evaluate the antihypertensive effects and overall safety profile. One study reported significant blood pressure reduction in spontaneously hypertensive rats when treated with related compounds .
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibited cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer .
Table 1: Summary of Biological Activities
Case Study 1: PDE5 Inhibition
A study focusing on a similar compound revealed its effectiveness as a PDE5 inhibitor, showcasing significant improvements in blood flow parameters in hypertensive animal models. The findings suggested that this class of compounds could be further explored for cardiovascular applications.
Case Study 2: Anticancer Activity
In another investigation, a derivative was tested against several cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins. These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H25N5O/c1-3-6-17-16(2)18(15-23)21-24-19-7-4-5-8-20(19)27(21)22(17)26-11-9-25(10-12-26)13-14-28/h3-5,7-8,28H,1,6,9-14H2,2H3 |
InChI Key |
BBGFWNPVVJEEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.